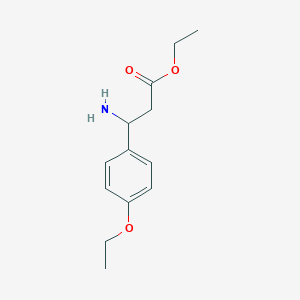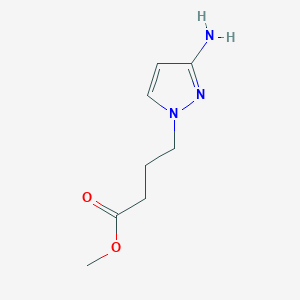
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is particularly interesting because it combines the pyrazole ring with an amino group and a butanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound lacks the butanoate ester group, making it less versatile in synthetic applications.
4-Amino-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester, which affects its reactivity and solubility.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: This compound has a different heterocyclic core (indazole) and is used as a synthetic cannabinoid receptor agonist.
The uniqueness of this compound lies in its combination of the pyrazole ring, amino group, and butanoate ester, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 4-(3-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)3-2-5-11-6-4-7(9)10-11/h4,6H,2-3,5H2,1H3,(H2,9,10) |
InChI-Schlüssel |
PBUKPHOMFLEWDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCN1C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


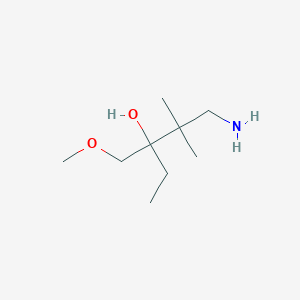
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)
![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

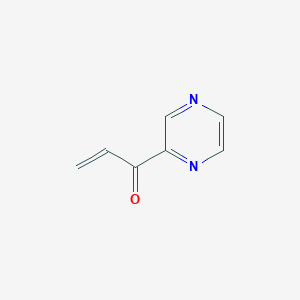
![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)
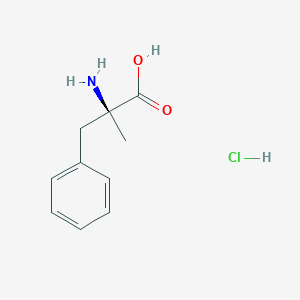


![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

